Nanchangmycin Nanchangmycin Nanchangmycin is a polyether ionophore antibiotic produced by S. nanchangensis NS3226 that has insecticidal and in vitro antibacterial properties. Nanchangmycin exhibits antiviral properties against Zika virus (ZIKV) by blocking viral entry in vitro in a spectrum of cell types, including U2OS, human microvascular endothelial cells, and placental Jeg3 cells (IC50s = 100, 400, and 970 nM, respectively). Nanchangmycin also blocks ZIKV entry into primary cells, including extravillous trophoblasts, human primary uterine microvascular endothelial cells, human umbilical vein endothelial cells, and murine primary midbrain neuron-glia cultures. Efficacy of nanchangmycin extends to other viruses where it blocks entry into U2OS cells by West Nile, dengue, Sindbis, and chikungunya viruses.
Nanchangmycin is an antiviral; active against Zika, West Nile and dengue viruses.
Nanchangmycin is a polyether antibiotic that acts against a broad spectrum of harmful nematodes and insects.
Brand Name: Vulcanchem
CAS No.: 65101-87-3
VCID: VC0536656
InChI: InChI=1S/C47H78O14.Na/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42;/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52);/q;+1/p-1/b24-17+;/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,41-,42+,44+,45-,46+,47+;/m1./s1
SMILES: CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+]
Molecular Formula: C47H77NaO14
Molecular Weight: 889.1 g/mol

Nanchangmycin

CAS No.: 65101-87-3

Cat. No.: VC0536656

Molecular Formula: C47H77NaO14

Molecular Weight: 889.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nanchangmycin - 65101-87-3

CAS No. 65101-87-3
Molecular Formula C47H77NaO14
Molecular Weight 889.1 g/mol
IUPAC Name sodium;(E,2S,4R,8S)-8-[(2S,5R,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5S,7R,9S,10R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate
Standard InChI InChI=1S/C47H78O14.Na/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-31(8)34(49)22-45(59-41)16-15-44(11,61-45)38-21-36(56-39-14-13-35(54-12)33(10)55-39)32(9)47(58-38)30(7)20-37(57-47)42-27(4)19-29(6)46(53,23-48)60-42;/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52);/q;+1/p-1/b24-17+;/t25-,26+,27+,28+,29-,30+,31-,32-,33-,34+,35+,36+,37-,38-,39-,41-,42+,44+,45-,46+,47+;/m1./s1
Standard InChI Key XMAIRYYXDCNFKP-SEDNIUBGSA-M
Isomeric SMILES C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@]3(O2)[C@@H]([C@H](C[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)[O-])C)O)C)O[C@@H]6CC[C@@H]([C@H](O6)C)OC)C)C)(CO)O)C.[Na+]
SMILES CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+]
Canonical SMILES CC1CC(C(OC1C2CC(C3(O2)C(C(CC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)[O-])C)O)C)OC6CCC(C(O6)C)OC)C)C)(CO)O)C.[Na+]
Appearance Solid powder

Chemical Properties and Structure

Chemical Identification

Nanchangmycin is a complex polyether compound with the molecular formula C₄₇H₇₇NaO₁₄, existing as the sodium salt of the parent acid. The compound's chemical identification parameters are summarized in Table 1.

ParameterValue
Molecular FormulaC₄₇H₇₇NaO₁₄
Molecular Weight889.1 g/mol
CAS Number65101-87-3
InChIKeyXMAIRYYXDCNFKP-SEDNIUBGSA-M
PubChem CID86278937
ChEMBL IDCHEMBL4528703

Table 1: Chemical identification parameters of nanchangmycin

Common synonyms for this compound include Nanchangmycin A and CCRIS 8440, among several other technical identifiers. The compound belongs to the broader class of polyether antibiotics, characterized by their ability to transport ions across biological membranes .

Physical Properties

Nanchangmycin exists as a solid at standard conditions with characteristic odor. Its solubility profile indicates good dissolution in common organic solvents, making it suitable for various experimental applications (Table 2).

SolventSolubility
DMF30 mg/mL
DMSO25 mg/mL
Ethanol25 mg/mL

Table 2: Solubility profile of nanchangmycin in common laboratory solvents

The compound is generally stable under standard laboratory conditions but should be stored appropriately to prevent degradation. It is incompatible with strong reducing agents, strong oxidizing agents, strong bases, and strong acids, which could potentially lead to chemical decomposition .

Structural Features

Nanchangmycin features a complex polyether structure with multiple spiroketal rings, pyran rings, and a carboxylate group. The compound contains 14 oxygen atoms strategically positioned throughout its structure, contributing to its ion-binding capabilities. The SMILES notation provides a linear representation of this complex molecular structure:

C[C@H]1CC@HC.[Na+]

This structural arrangement enables nanchangmycin to function as an ionophore, facilitating the transport of cations across biological membranes and contributing to its biological activities.

Biosynthesis and Production

Source Organism

Nanchangmycin is primarily produced by the actinomycete Streptomyces nanchangensis NS3226, a soil bacterium known for producing various bioactive secondary metabolites. The bacterium utilizes a complex biosynthetic machinery to assemble this intricate molecule through a series of enzymatic reactions .

The production of nanchangmycin in laboratory settings typically involves the cultivation of S. nanchangensis on solid media such as SFM (containing soy flour, D-mannitol, and agar), with extraction of the compound after approximately 7 days of growth . This cultivation method allows for the accumulation of sufficient quantities of nanchangmycin for research purposes.

Biosynthetic Pathway

The biosynthesis of nanchangmycin represents a remarkable example of natural product assembly in bacteria. The compound is assembled by a modular polyketide synthase (PKS) system in S. nanchangensis. Unlike many other polyketide systems, the nanchangmycin PKS lacks an intrinsic modular thioesterase domain at the C-terminus .

The biosynthetic process begins with the assembly of a linear polyketide chain on an acyl carrier protein (ACP). This ACP-bound polyketide subsequently undergoes a cascade of oxidative cyclizations to generate the characteristic polyether structure of nanchangmycin. The oxidative cyclization involves the generation of polyepoxide intermediates catalyzed by the nanO gene product, followed by enzyme-catalyzed polyepoxide cyclization likely mediated by the NanI enzyme .

Enzymatic Mechanisms

A critical step in nanchangmycin biosynthesis is the release of the mature polyether from the ACP domain. This process is facilitated by a discrete Type II thioesterase called NanE, which acts in trans to hydrolyze the thioester bond between nanchangmycin and the ACP domain .

Research has demonstrated that NanE exhibits a strong preference for hydrolysis of the SNAC (N-acetylcysteamine) thioester of nanchangmycin over the corresponding aglycone derivative, with nearly 17-fold greater activity toward the former. This preference is consistent with the proposed role of NanE in catalyzing the final step of nanchangmycin biosynthesis .

Site-directed mutagenesis studies have identified Ser96, His261, and Asp120 as essential components of the NanE catalytic triad, while Trp97 appears to influence the enzyme's substrate specificity. Deletion of the nanE gene in S. nanchangensis results in the abolishment of nanchangmycin production, confirming the crucial role of this enzyme in the biosynthetic pathway .

Biological Activities

Anticancer Properties

Nanchangmycin demonstrates promising anticancer activities, particularly against breast cancer stem cells. In vitro studies have shown that the aglycone polyether form of nanchangmycin exhibits cytotoxic effects against 38 different types of cancer cells, highlighting its broad-spectrum anticancer potential .

Mechanistically, nanchangmycin's anticancer effects involve:

  • Elevation of intracellular calcium levels

  • Accumulation of reactive oxygen species (ROS)

  • Increased mitochondrial inner membrane permeability to H+ and K+ ions

  • Release of cytochrome c and apoptosis-inducing factor

  • Triggering of caspase-dependent apoptosis

In vivo experiments have demonstrated that nanchangmycin can inhibit the growth of tumors developed from paclitaxel-resistant MCF-7 breast cancer cells in BALB/c mice, suggesting potential applications in treating drug-resistant cancers .

Antifibrotic Effects

Recent research has revealed significant antifibrotic properties of nanchangmycin, particularly in the context of liver fibrosis. A high-throughput compound screen identified nanchangmycin as a potent agent capable of inducing inactivation of hepatic stellate cell (HSC) myofibroblasts, which are the primary cell type responsible for liver fibrosis .

The antifibrotic effects of nanchangmycin include:

  • Induction of lipid re-accumulation in HSCs

  • Reduction of collagen expression

  • Decreased deposition of collagen in the extracellular matrix

  • Inhibition of cell proliferation and migration

These effects position nanchangmycin as a potential therapeutic agent for fibrotic diseases, particularly those affecting the liver.

Antimicrobial and Antiviral Activities

Nanchangmycin was initially identified as a polyether insecticidal antibiotic, indicating its potential for pest control applications. Beyond this, the compound has demonstrated a broad spectrum of antiviral activity against diverse arboviruses and potentially against SARS-CoV-2 infection .

These antimicrobial and antiviral properties expand the potential therapeutic applications of nanchangmycin beyond cancer and fibrosis treatment, suggesting possible uses in infectious disease management.

Molecular Mechanisms of Action

Effects on Cellular Signaling Pathways

Nanchangmycin modulates multiple cellular signaling pathways, contributing to its diverse biological effects. Studies have shown that nanchangmycin (NCMC) treatment reduces the phosphorylated protein levels of several key signaling molecules, including:

  • FYN (a Src family kinase)

  • PTK2 (also known as focal adhesion kinase or FAK)

  • MAPK1/3 (ERK2/1)

  • HSPB1 (HSP27)

  • STAT5B

Depletion of these kinases has been shown to suppress COL1A1 expression, a major component of the fibrotic scar, providing mechanistic insight into nanchangmycin's antifibrotic effects .

Calcium Regulation

A common theme across studies of nanchangmycin's bioactivity is its effect on calcium homeostasis. The compound increases cytosolic Ca2+ levels, which can trigger various downstream cellular responses .

This calcium-modulating effect is consistent with nanchangmycin's polyether ionophore structure, which allows it to facilitate the transport of cations such as Ca2+ across biological membranes. The resulting disturbance in calcium homeostasis likely contributes to nanchangmycin's cytotoxic effects on cancer cells and its ability to inactivate hepatic stellate cells .

Impact on Wnt/β-catenin Signaling

Research has established nanchangmycin as a potent inhibitor of the Wnt/β-catenin signaling pathway. By blocking this pathway, nanchangmycin reduces cell survival in cancer cells, contributing to its anticancer properties .

The Wnt/β-catenin pathway is crucial for various cellular processes, including proliferation, differentiation, and stem cell maintenance. Its dysregulation is associated with multiple cancer types, making its inhibition by nanchangmycin particularly relevant for cancer therapy.

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